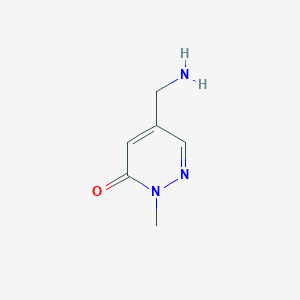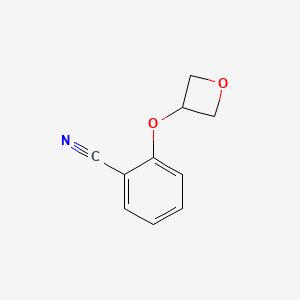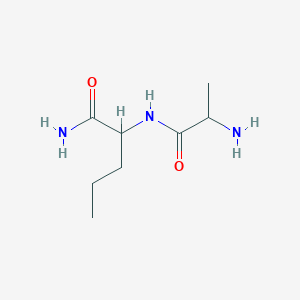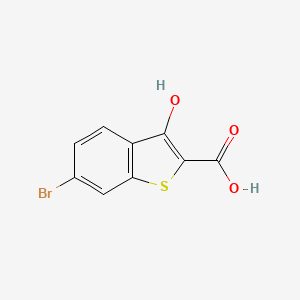
3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide
Overview
Description
“3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide” is a chemical compound with the molecular formula C12H13N3O2 . It has gained some attention in scientific research.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.25 g/mol . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
1. Biological and Synthetic Versatility in Medicinal Chemistry
4-Oxoquinolines, a category that includes compounds like 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide, demonstrate significant importance in medicinal chemistry due to their biological and synthetic versatility. Specifically, N-1-Alkylated-4-oxoquinoline derivatives are associated with diverse pharmacological activities such as antibacterial and antiviral properties. The presence of a carboxamide unit attached to carbon C-3 of the 4-oxoquinoline core is particularly significant for various biological activities (Batalha et al., 2019).
2. Antimicrobial Activity
Research has shown that derivatives of 4-oxoquinoline, such as this compound, exhibit antimicrobial activity. For instance, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which share structural similarities, have been found to have significant antimicrobial effects against various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
3. Catalysis in Synthesis of Carboxamide Derivatives
In the field of catalysis, research has highlighted the use of nanohybrid materials in the efficient synthesis of carboxamide derivatives, including structures similar to this compound. Such studies are crucial for the development of new pharmaceutical compounds, as they provide a more sustainable and efficient approach to synthesis (Hassanpour et al., 2016).
4. Anticancer Potential
Certain derivatives of 4-oxoquinoline have been studied for their anticancer properties. For example, research into ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates has demonstrated notable anti-proliferative effects against cancer cell lines, suggesting that compounds structurally related to this compound could potentially serve as promising anticancer agents (Ahmed et al., 2020).
5. Synthesis and Modification for Biological Activity
The synthesis and modification of 4-oxoquinoline derivatives are critical areas of research, as modifications can significantly impact their biological activity. Studies have focused on creating derivatives that can potentially serve as active agents in various medical applications. This includes research on compounds like this compound and their potential uses in treating diseases and infections (Bu et al., 2001).
properties
IUPAC Name |
3-oxo-N-propyl-4H-quinoxaline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)15-11(16)7-14-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQSJBEAQGKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)

amine](/img/structure/B1407427.png)


![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)
![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)



![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)
